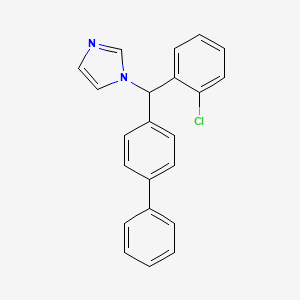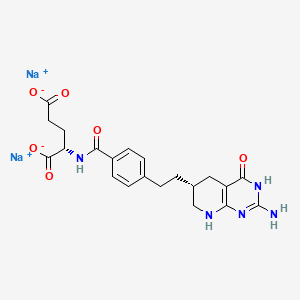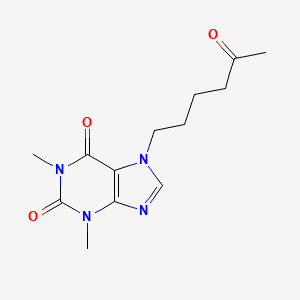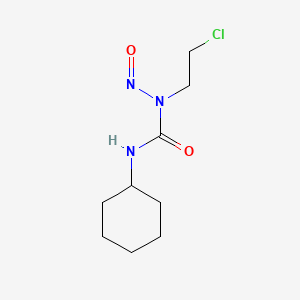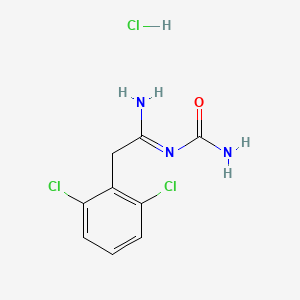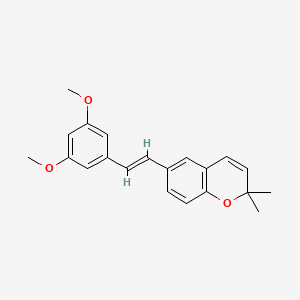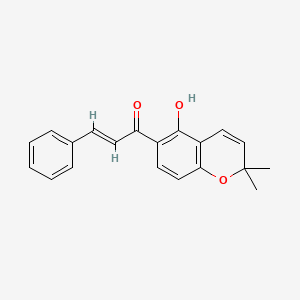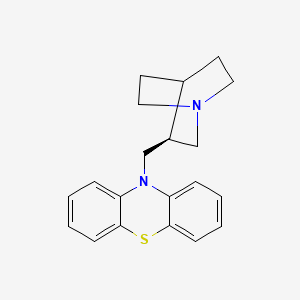
レボメキタジン
概要
説明
レボメキタジンは、ヒスタミンH1受容体拮抗薬として作用する低分子医薬品です。フェノチアジン誘導体であり、その抗ヒスタミン作用で知られています。 レボメキタジンは、季節性アレルギー性鼻炎などのアレルギー性疾患の治療に主に使用されます .
科学的研究の応用
Levomequitazine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of phenothiazine derivatives.
Biology: Investigated for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating allergic conditions.
Industry: Employed in the development of new antihistaminic drugs and formulations
作用機序
レボメキタジンは、消化管、血管、呼吸器の末梢細胞のヒスタミンH1受容体部位に結合することで効果を発揮します。 この結合は、内因性ヒスタミンの作用をブロックし、アレルギー反応によって引き起こされるくしゃみ、目のかゆみと涙目、鼻水などの症状を一時的に軽減します .
類似化合物:
メキタジン: レボメキタジンが活性なエナンチオマーであるラセミ体混合物。
セチリジン: 同様の適応症で使用される別のヒスタミンH1受容体拮抗薬。
ロラタジン: 同様の作用機序を持つ非鎮静性抗ヒスタミン薬
独自性: レボメキタジンは、ラセミ体混合物のメキタジンと比較して、ヒスタミンH1受容体に対する効力と選択性が高いことからユニークです。 これにより、副作用が少なく、症状の軽減効果が高まります .
生化学分析
Biochemical Properties
Levomequitazine interacts with the H1 receptor, a protein that plays a crucial role in the biochemical reactions associated with immune responses . As an H1 receptor antagonist, Levomequitazine binds to this protein, inhibiting its function and thereby mitigating the effects of histamines .
Cellular Effects
In the cellular context, Levomequitazine’s interaction with the H1 receptor can influence various cellular processes. By inhibiting the H1 receptor, Levomequitazine can potentially affect cell signaling pathways, gene expression, and cellular metabolism related to immune responses .
Molecular Mechanism
Levomequitazine exerts its effects at the molecular level primarily through its antagonistic action on the H1 receptor . By binding to the H1 receptor, Levomequitazine inhibits the receptor’s function, which can lead to changes in gene expression and enzyme activity related to histamine responses .
準備方法
合成経路と反応条件: レボメキタジンは、フェノチアジン誘導体から出発して、一連の化学反応を経て合成することができます。合成には、フェノチアジンコアに1-アザビシクロ[2.2.2]オクタン部分を導入することが含まれます。 反応条件には、通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます .
工業生産方法: 工業的な設定では、レボメキタジンの生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模化学合成が関与します。 このプロセスには、製薬基準を満たすための精製、結晶化、品質管理などの手順が含まれます .
化学反応の分析
反応の種類: レボメキタジンは、以下を含むさまざまな化学反応を起こします。
酸化: レボメキタジンは、酸化されてスルホキシドとスルホンを形成することができます。
還元: この化合物は、還元されて第二級アミンを形成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物:
酸化: スルホキシドとスルホン。
還元: 第二級アミン。
置換: さまざまな置換フェノチアジン誘導体.
4. 科学研究への応用
レボメキタジンは、いくつかの科学研究に適用されています。
化学: フェノチアジン誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: ヒスタミン受容体への影響と、アレルギー反応の治療における可能性について調査されています。
医学: アレルギー性疾患の治療における有効性と安全性を評価するために、臨床試験で使用されています。
類似化合物との比較
Mequitazine: A racemic mixture of which Levomequitazine is the active enantiomer.
Cetirizine: Another histamine H1 receptor antagonist used for similar indications.
Loratadine: A non-sedating antihistamine with a similar mechanism of action
Uniqueness: Levomequitazine is unique due to its higher potency and selectivity for the histamine H1 receptor compared to its racemic mixture, Mequitazine. This results in more effective symptom relief with potentially fewer side effects .
特性
IUPAC Name |
10-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKDBMAJZXIPGC-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048771 | |
| Record name | Levomequitazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88598-74-7 | |
| Record name | Levomequitazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088598747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levomequitazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOMEQUITAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2MWA892Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1675035.png)
![3-Phenyl-naphtho[2,3-d]isothiazole-4,9-dione](/img/structure/B1675037.png)
